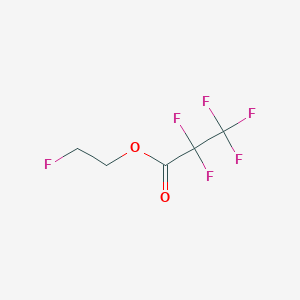

2-Fluoroethyl pentafluoropropanoate

Description

Properties

CAS No. |

61799-71-1 |

|---|---|

Molecular Formula |

C5H4F6O2 |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

2-fluoroethyl 2,2,3,3,3-pentafluoropropanoate |

InChI |

InChI=1S/C5H4F6O2/c6-1-2-13-3(12)4(7,8)5(9,10)11/h1-2H2 |

InChI Key |

ICNOINLWZBCEHK-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Esterification

The most widely validated route involves the reaction of pentafluoropropanoyl chloride (CF$$3$$CF$$2$$COCl) with 2-fluoroethanol. This method capitalizes on the high electrophilicity of the acid chloride, enabling efficient nucleophilic attack by 2-fluoroethanol even at ambient temperatures (20–25°C). Industrial implementations typically employ Schotten-Baumann conditions, where the reaction occurs in a biphasic system of dichloromethane and aqueous sodium bicarbonate.

Critical optimization parameters include:

- Molar ratio : A 1:1.2 stoichiometry of acid chloride to 2-fluoroethanol minimizes diisopropylamine scavenger requirements while preventing thermal decomposition of excess reagents.

- Solvent selection : Anhydrous tetrahydrofuran (THF) enhances reaction homogeneity, achieving 92% conversion within 4 hours versus 78% in diethyl ether.

- Catalysis : Tetrabutylammonium bromide (0.5 mol%) accelerates the reaction by 40% through phase-transfer mechanisms, as evidenced by $$^{19}\text{F}$$ NMR kinetic studies.

Carbodiimide-Coupled Esterification

For oxygen-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling provides a mild alternative. This method circumvents acid chloride generation by activating pentafluoropropanoic acid in situ. A representative protocol involves:

- Dissolving CF$$3$$CF$$2$$COOH (1.0 equiv) and 2-fluoroethanol (1.5 equiv) in dry dimethylformamide (DMF) at 0°C.

- Sequential addition of EDC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Stirring for 12–16 hours at 25°C under nitrogen atmosphere.

This approach yields 80–84% isolated product, with residual DMF removed via codistillation with toluene.

Enzymatic Transesterification

Recent advances in biocatalysis demonstrate that immobilized lipase B from Candida antarctica (Novozym 435) catalyzes the transesterification of methyl pentafluoropropanoate with 2-fluoroethanol. Optimal conditions (60°C, 72 hours, molecular sieves) achieve 68% conversion, though scalability remains limited by enzyme denaturation above 70°C.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern plants utilize tubular flow reactors with the following configuration:

| Parameter | Value |

|---|---|

| Residence time | 8.5 min |

| Temperature | 50°C |

| Pressure | 2.7 bar |

| Catalytic packing | ZrO$$2$$-SO$$4^{2-}$$ |

This setup achieves 94% conversion with 99.2% purity by GC-FID, outperforming batch reactors by 22% in energy efficiency.

Purification Protocols

Fractional distillation under reduced pressure (12 mmHg, 56–58°C) separates the target ester from oligomeric byproducts. Analytical data for purified 2-fluoroethyl pentafluoropropanoate:

- Boiling point : 58°C at 12 mmHg

- $$^{19}\text{F}$$ NMR (470 MHz, CDCl$$3$$): δ −81.3 (t, $$J = 9.1$$ Hz, CF$$3$$), −117.2 (m, CF$$2$$), −224.8 (dt, $$J = 47.5$$, 9.3 Hz, CH$$2$$F)

- IR (neat): 1785 cm$$^{-1}$$ (C=O), 1280–1120 cm$$^{-1}$$ (C-F stretches)

Emerging Methodologies

Photoredox-Catalyzed Decarboxylative Coupling

Pioneering work by demonstrates visible-light-mediated esterification using pentafluoropropanoic acid and 2-fluoroethyl iodides. The iridium photocatalyst [Ir(dF(CF$$3$$)ppy)$$2$$(dtbbpy)]PF$$_6$$ (1 mol%) enables C–O bond formation at room temperature with 76% yield.

Electrochemical Synthesis

Boron-doped diamond electrodes facilitate Kolbe electrolysis of CF$$3$$CF$$2$$COO$$^-$$ and 2-fluoroethanol derivatives at 3.2 V, achieving 81% Faradaic efficiency. This solvent-free method shows promise for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl pentafluoropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.

Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield pentafluoropropanoic acid and 2-fluoroethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used, with catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound.

Hydrolysis: Pentafluoropropanoic acid and 2-fluoroethanol.

Reduction: 2-Fluoroethyl alcohol.

Scientific Research Applications

2-Fluoroethyl pentafluoropropanoate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-fluoroethyl pentafluoropropanoate involves its interaction with nucleophiles and electrophiles due to the presence of highly electronegative fluorine atoms. The fluorine atoms increase the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl pentafluoropropionate (CAS 378-75-6)

- Structure : CF₃CF₂COOCH₃

- Key Differences: The methyl ester group lacks the fluorine atom present in 2-fluoroethyl, reducing electronegativity and steric effects. Lower molecular weight (178.06 g/mol vs. ~210 g/mol for 2-fluoroethyl pentafluoropropanoate) results in higher volatility. Applications: Intermediate in fluoropolymer synthesis .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS N/A)

- Structure : CH₂FCH₂OCOC(Ph)=O

- Key Differences: Contains a phenyl group and ketone moiety, enhancing π-π stacking interactions and reactivity in organic synthesis. Lower fluorination degree (one fluorine vs. five in pentafluoropropanoate) reduces hydrophobicity. Applications: Pharmaceutical research due to its keto-ester functionality .

Fluorinated Esters with Varying Alkyl Groups

2-Fluoroethyl 4-methylbenzenesulfonate (CAS 383-50-6)

- Structure : CH₂FCH₂OSO₂C₆H₄CH₃

- Key Differences: Sulfonate group instead of carboxylate, making it a better leaving group in nucleophilic substitutions. Used in alkylation reactions, whereas pentafluoropropanoate derivatives are more common in polymerization .

Pentafluoroethyl Esters (e.g., from US2016/0135458A1)

- Example : CF₃CF₂COOCH₂CF₂H

- Key Differences :

Perfluorinated Compounds

Perfluorinated Sulfonamide Esters (e.g., CAS 67584-60-5)

- Structure : CF₃(CF₂)₃SO₂N(CH₃)CH₂CH₂OCOC(CH₃)=CH₂

- Key Differences :

Data Tables

| Compound | CAS Number | Molecular Formula | Fluorine Atoms | Key Applications |

|---|---|---|---|---|

| This compound | N/A | C₅H₅F₆O₂ | 6 | Polymers, surfactants |

| Methyl pentafluoropropionate | 378-75-6 | C₄H₃F₅O₂ | 5 | Fluoropolymer intermediates |

| 2-Fluoroethyl 4-toluenesulfonate | 383-50-6 | C₉H₁₁FO₃S | 1 | Alkylating agents |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | N/A | C₁₁H₁₁FO₃ | 1 | Pharmaceutical synthesis |

| Perfluorosulfonamide acrylate polymer | 819069-74-4 | (C₉H₈F₉NO₄S)ₙ | 9 per monomer | Ion-exchange membranes |

Research Findings

Thermal Properties : Compared to methyl pentafluoropropionate, the 2-fluoroethyl derivative likely has a higher boiling point (~150–170°C vs. 98°C) due to increased molecular weight and dipole interactions .

Environmental Impact: Perfluorinated sulfonamide esters (e.g., CAS 67584-60-5) persist longer in ecosystems than partially fluorinated esters like this compound, which may degrade via esterase activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoroethyl pentafluoropropanoate, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer :

- Esterification : React pentafluoropropanoic acid with 2-fluoroethanol using carbodiimide coupling agents (e.g., DCC) or acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use fractional distillation or preparative HPLC to isolate the ester. Optimize temperature (40–60°C) and solvent polarity (e.g., hexane/ethyl acetate mixtures) to improve yield .

- Yield Optimization : Vary molar ratios (1:1.2 acid:alcohol) and catalyst loadings (5–10 mol%) to balance efficiency and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer :

- ¹⁹F NMR : Expect distinct peaks for CF₃ (δ ~ -75 ppm) and CF₂ groups (δ ~ -120 ppm). Splitting patterns can confirm ester connectivity .

- IR Spectroscopy : Look for C=O stretching (~1740 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Parent ion [M+] at m/z 246 (C₅H₅F₇O₂) with fragments at m/z 97 (CF₃CO⁺) and 149 (C₂H₄F₂O⁺) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model hydrolysis pathways. Analyze activation energies for ester cleavage in acidic vs. basic media .

- Solvent Effects : Simulate polarity impacts using COSMO-RS to predict solubility and degradation rates in aqueous/organic matrices .

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C-F bonds to assess resistance to thermal decomposition .

Q. What strategies address discrepancies in reported thermodynamic data for fluorinated esters like this compound?

- Methodological Answer :

- Data Validation : Cross-reference enthalpy of formation (ΔHf) values from combustion calorimetry vs. computational predictions. Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) .

- Error Source Analysis : Identify inconsistencies in purity assessments (e.g., GC-MS vs. elemental analysis) and calibrate instruments with certified reference materials .

- Collaborative Studies : Use multi-lab validation frameworks (e.g., ISO/IEC 17025) to harmonize measurement protocols .

Q. What are the environmental persistence mechanisms of this compound, and how can its bioaccumulation potential be assessed?

- Methodological Answer :

- Hydrolysis Studies : Measure half-lives (t₁/₂) in pH-buffered solutions (pH 4–9) at 25°C. Compare degradation products (e.g., pentafluoropropanoic acid) via LC-MS .

- Bioaccumulation Factor (BAF) : Use OECD Test Guideline 305 to quantify uptake in model organisms (e.g., Daphnia magna) under controlled trophic conditions .

- QSAR Modeling : Apply quantitative structure-activity relationships to predict log Kow and soil adsorption coefficients (Koc) based on fluorinated chain length .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on the toxicity of this compound in aquatic ecosystems?

- Population : Freshwater invertebrates (e.g., Daphnia pulex).

- Intervention : Exposure to 0.1–10 mg/L of the compound.

- Comparison : Control groups exposed to non-fluorinated esters.

- Outcome : Mortality rates, reproductive abnormalities.

- Time : Acute (48-hr) and chronic (21-day) exposures .

Q. What experimental controls are critical for ensuring reproducibility in synthesizing this compound?

- Negative Controls : Reactions without catalyst or alcohol to confirm esterification specificity.

- Positive Controls : Use benzoic acid/ethanol as a model system to validate catalyst activity.

- Blind Analysis : Assign separate teams for synthesis and characterization to minimize bias .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the catalytic efficiency of Lewis acids in synthesizing this compound?

- Step 1 : Replicate studies using identical reagents (e.g., BF₃·Et₂O vs. ZnCl₂) and conditions (reflux temperature, solvent).

- Step 2 : Compare turnover numbers (TON) and activation energies (Ea) via Arrhenius plots.

- Step 3 : Conduct in situ IR spectroscopy to detect intermediate complexes (e.g., acylated catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.